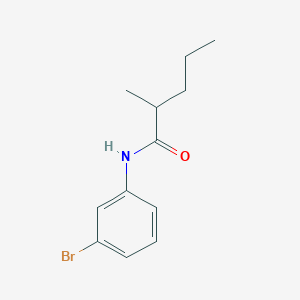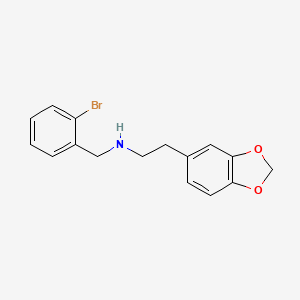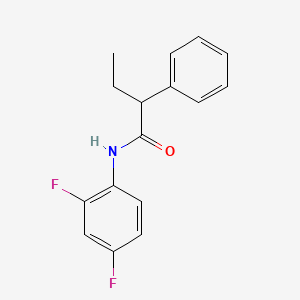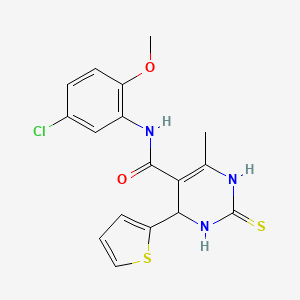
N-(3-bromophenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-methylpentanamide, also known as Brorphine, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It belongs to the class of phenethylamines and is structurally similar to fentanyl. Brorphine has been used as a research chemical and is not approved for human consumption.
Wirkmechanismus
N-(3-bromophenyl)-2-methylpentanamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid system, which leads to the release of endorphins and other neurotransmitters that produce analgesia and euphoria. N-(3-bromophenyl)-2-methylpentanamide is more potent than morphine due to its higher affinity for the mu-opioid receptors.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-methylpentanamide has been found to produce a range of biochemical and physiological effects. It produces potent analgesia, which is useful in the treatment of pain. It also produces sedation and euphoria, which can be desirable in certain situations. However, it can also produce respiratory depression, which can be life-threatening in high doses. N-(3-bromophenyl)-2-methylpentanamide has also been found to produce constipation, nausea, and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments. It is a potent analgesic, which makes it useful in pain research. It also produces sedation and euphoria, which can be useful in addiction research. However, it can produce respiratory depression, which can be a limitation in certain experiments. N-(3-bromophenyl)-2-methylpentanamide is also a synthetic opioid and may not accurately reflect the effects of natural opioids in the body.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-methylpentanamide. One direction is to study its potential use in the treatment of addiction and withdrawal symptoms. Another direction is to study its potential use in the treatment of pain. Further research is also needed to understand the long-term effects of N-(3-bromophenyl)-2-methylpentanamide use and its potential for abuse.
Conclusion
In conclusion, N-(3-bromophenyl)-2-methylpentanamide is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It has been studied for its potential use in the treatment of addiction and withdrawal symptoms and has been found to be more potent than morphine. N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments and has several future directions for research. However, it is important to note that N-(3-bromophenyl)-2-methylpentanamide is not approved for human consumption and should only be used for scientific research purposes.
Synthesemethoden
N-(3-bromophenyl)-2-methylpentanamide can be synthesized using a simple method that involves the reaction of 3-bromophenyl magnesium bromide with 2-methylpentanoyl chloride. This method yields N-(3-bromophenyl)-2-methylpentanamide as a white crystalline powder with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-methylpentanamide has been used as a research chemical in various scientific studies. It has been studied for its analgesic properties and has been found to be more potent than morphine. N-(3-bromophenyl)-2-methylpentanamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce cravings and withdrawal symptoms in opioid-dependent individuals.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNBCTVDISGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)



![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)


